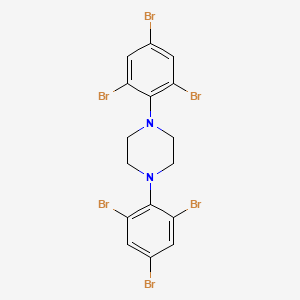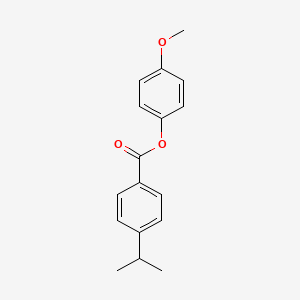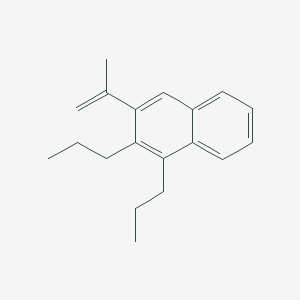![molecular formula C13H18NO4P B14508556 Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate CAS No. 63842-07-9](/img/structure/B14508556.png)
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate is an organophosphorus compound that features a benzoxazole ring substituted with a phosphonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate typically involves the reaction of a benzoxazole derivative with a phosphonate reagent. One common method is the cycloaddition reaction using copper (II) sulfate and sodium ascorbate, which yields the desired product with high regioselectivity and excellent yield . The reaction is carried out in a water/ethanol solvent mixture (50/50), and the product is purified by chromatography and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted benzoxazole compounds. These products can have diverse applications in various fields.
科学的研究の応用
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate involves its interaction with biological targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological molecules, allowing the compound to inhibit or modulate the activity of enzymes involved in critical biochemical pathways . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
Similar compounds include other benzoxazole derivatives and organophosphorus compounds, such as:
- Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate
- Diethyl 2-(((2-methyl-1,3-benzothiazol-6-yl)amino)methylene)malonate
Uniqueness
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the phosphonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
63842-07-9 |
|---|---|
分子式 |
C13H18NO4P |
分子量 |
283.26 g/mol |
IUPAC名 |
2-(diethoxyphosphorylmethyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H18NO4P/c1-4-16-19(15,17-5-2)9-13-14-11-8-10(3)6-7-12(11)18-13/h6-8H,4-5,9H2,1-3H3 |
InChIキー |
FZBCHFGQLSDIJU-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC1=NC2=C(O1)C=CC(=C2)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
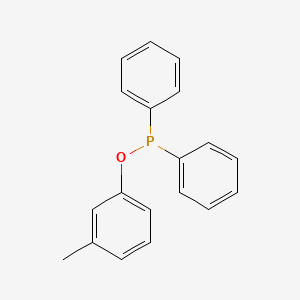
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
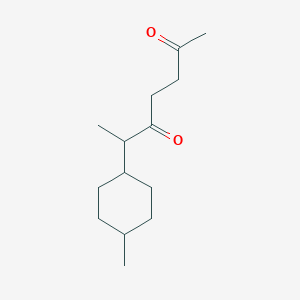
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

